

Spectroscopic Profile of 2-(3-Chlorophenyl)azetidine: A Technical Guide

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Compound of Interest

Compound Name: 2-(3-Chlorophenyl)azetidine

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This technical guide provides a summary of available and predicted spectroscopic data for the compound **2-(3-Chlorophenyl)azetidine**. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document presents predicted mass spectrometry data alongside illustrative experimental data from closely related azetidine derivatives. This guide also outlines general experimental protocols for the spectroscopic techniques discussed.

Predicted Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule. The predicted monoisotopic mass and collision cross section (CCS) values for various adducts of **2-(3-Chlorophenyl)azetidine** (Molecular Formula: C₉H₁₀ClN) are presented below.[1]



Adduct	m/z (Predicted)	Predicted CCS (Ų)
[M+H]+	168.05745	126.9
[M+Na] ⁺	190.03939	134.6
[M-H] ⁻	166.04289	130.5
[M+NH ₄]+	185.08399	140.1
[M+K]+	206.01333	132.7
[M]+	167.04962	133.7
[M] ⁻	167.05072	133.7

Illustrative Spectroscopic Data from Related Compounds

The following sections present representative Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data from structurally similar azetidine compounds to provide an expected range and pattern of signals for **2-(3-Chlorophenyl)azetidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For an N-Boc protected 2-phenylazetidine, the following signals were reported.[2]



Chemical Shift (δ)	Multiplicity	Integration	Assignment (Illustrative)
7.35-7.33	m	4H	Aromatic-H
7.27-7.24	m	1H	Aromatic-H
5.18	m	1H	Azetidine-H2
3.99	t-like	2H	Azetidine-H4
2.62	m	1H	Azetidine-H3
2.13	m	1H	Azetidine-H3
1.44-1.22	m	9H	Вос-Н

The carbon-13 NMR spectrum reveals the number and types of carbon atoms in a molecule. The following data is for N-Boc-2-phenylazetidine.[2]

Chemical Shift (δ) ppm	Assignment (Illustrative)
156.5	C=O (Boc)
142.5	Aromatic C-ipso
128.3	Aromatic C-H
127.2	Aromatic C-H
125.8	Aromatic C-H
79.4	C(CH ₃) ₃ (Boc)
65.6	Azetidine C2
46.4	Azetidine C4
28.2	C(CH ₃) ₃ (Boc)
25.6	Azetidine C3

Infrared (IR) Spectroscopy



IR spectroscopy is used to identify functional groups within a molecule. The data below is for N-Boc-2-phenylazetidine.[2]

Frequency (cm ⁻¹)	Assignment (Illustrative)
2974	C-H stretch (aliphatic)
1701	C=O stretch (carbamate)
1389	C-H bend
1364	C-H bend
1132	C-N stretch
698	Aromatic C-H bend

General Experimental Protocols

The following are generalized procedures for obtaining the spectroscopic data discussed. Specific parameters may need to be optimized for **2-(3-Chlorophenyl)azetidine**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₀) in a 5 mm NMR tube.
- Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.[3]
- ¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- ¹³C NMR: Acquire proton-decoupled spectra. A larger number of scans is typically required compared to ¹H NMR. Chemical shifts are reported in ppm relative to the solvent signal.

Infrared (IR) Spectroscopy



- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal.
 Alternatively, a KBr pellet can be prepared. For liquid samples, a thin film can be placed between two salt plates (e.g., NaCl).
- Data Acquisition: Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer.
 [2] Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.
- Data Processing: The resulting interferogram is Fourier-transformed to produce the final spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).

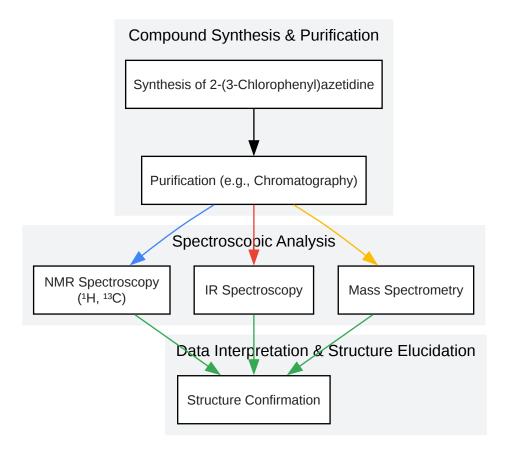
Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
- Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) for polar molecules or Electron Impact (EI) for volatile compounds.[3]
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap).
- Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthetic compound.





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Caption: General workflow for spectroscopic analysis of a synthesized compound.

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